mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate
Overview
Description
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate: is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It is a derivative of norbornene, a bicyclic hydrocarbon, and features a methyl ester group attached to the norbornene ring. This compound is known for its stability and reactivity, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
It is often used in organic synthesis reactions as a starting compound or intermediate .
Mode of Action
It is known to be involved in the formation of various organic compounds through chemical reactions
Biochemical Pathways
It is primarily used in organic synthesis, suggesting that it may play a role in the formation of various organic compounds .
Result of Action
It is primarily used in organic synthesis, suggesting that its main effect is the formation of various organic compounds .
Action Environment
The action of mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate can be influenced by various environmental factors, such as temperature and reaction conditions . These factors can affect the efficacy and stability of the compound during organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate can be synthesized through the reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with methanol . The reaction typically occurs under reflux conditions, where the anhydride is dissolved in methanol and heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process includes the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cis-5-norbornene-endo-2,3-dicarboxylic acid.
Reduction: Formation of mono-Methyl cis-5-norbornene-endo-2,3-dicarbinol.
Substitution: Formation of various substituted norbornene derivatives.
Scientific Research Applications
Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate has several applications in scientific research:
Comparison with Similar Compounds
- Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
Uniqueness: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate is unique due to its specific ester group, which imparts distinct reactivity and stability compared to other norbornene derivatives. Its ability to undergo ROMP and form high-performance polymers sets it apart from similar compounds .
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-CWKFCGSDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96185-91-0 | |
Record name | cis-5-Norbornene-endo-2,3-dicarboxylic acid monomethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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